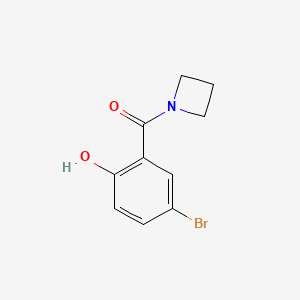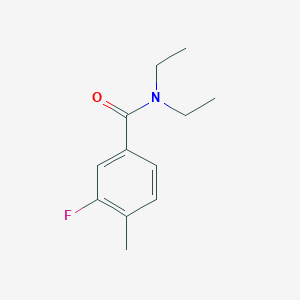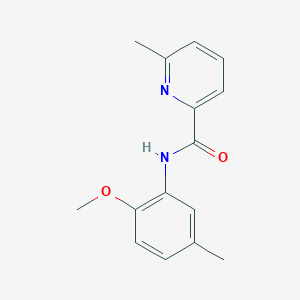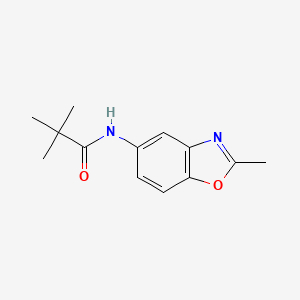
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that belongs to the family of ketones. It has been synthesized for various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the development of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, this compound can be expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the potential of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the use of this compound as a diagnostic tool for cancer detection needs to be further explored.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone involves the reaction of 2,4-dimethylphenol with 1-(azetidin-1-yl)ethanone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of catalyst used.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a potential drug candidate for the treatment of these diseases. This compound has also been studied for its potential use as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-5-12(11(2)8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXZVCIZBGXEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)


![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)


![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)